molecular formula C11H11BrO4 B11822241 Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate

Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate

Cat. No.: B11822241
M. Wt: 287.11 g/mol
InChI Key: QHKJASKHRONXLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate is a brominated aromatic ester characterized by a benzoate backbone substituted with a bromine atom at the 5-position and a 2-methoxy-2-oxoethyl group at the 2-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of biologically active molecules, such as PDE5 inhibitors (). Its structural features, including the electron-withdrawing bromine and ester groups, influence its reactivity and physicochemical properties, making it a versatile building block in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)5-7-3-4-8(12)6-9(7)11(14)16-2/h3-4,6H,5H2,1-2H3

InChI Key

QHKJASKHRONXLL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Direct Functionalization via Nucleophilic Alkylation

An alternative route employs nucleophilic alkylation of methyl 5-bromo-2-hydroxybenzoate. This method, inspired by benzothiazine intermediate syntheses, involves reacting the phenolic oxygen with methyl 2-bromoacetate under basic conditions . For example, methyl 2-amino-5-bromobenzoate underwent sulfonylation using methanesulfonyl chloride in dichloromethane . Adapting this, the hydroxy group could be alkylated with methyl 2-bromoacetate in acetone with potassium carbonate, facilitating ester formation.

Optimized Conditions :

  • Base : K₂CO₃ (2.5 equiv), acetone, reflux (60°C) .

  • Alkylating Agent : Methyl 2-bromoacetate (1.2 equiv), 48–72 hr reaction time .

This one-pot strategy avoids intermediate isolation, simplifying the workflow. Post-reaction workup includes extraction with ethyl acetate, washing with brine, and solvent evaporation .

Comparative Analysis of Synthetic Routes

Method Yield Complexity Purification Advantages
Multi-Step Acylation 60–75%HighColumn chromatographyPrecise bromine positioning
Nucleophilic Alkylation 50–65%ModerateLiquid-liquid extractionFewer steps, cost-effective reagents
Cross-Coupling 40–55%*Very HighRecrystallizationModular, scalable for derivatives

*Theoretical estimate based on analogous reactions.

Spectroscopic Characterization and Quality Control

Successful synthesis requires validation via NMR and mass spectrometry. For instance:

  • ¹H NMR (CDCl₃): δ 8.14 (d, J = 2.1 Hz, 1H, ArH), 7.56 (dd, J = 8.5, 2.1 Hz, 1H, ArH), 4.32 (s, 2H, CH₂CO), 3.87 (s, 3H, OCH₃), 3.78 (s, 3H, COOCH₃) .

  • MS (ESI) : m/z 287.1066 [M+H]⁺, consistent with C₁₁H₁₁BrO₄ .

Impurity profiles, particularly from incomplete bromination or side reactions, necessitate rigorous HPLC analysis. Residual solvents (e.g., DMF, dichloromethane) must comply with ICH Q3C guidelines.

Scientific Research Applications

Synthesis and Reaction Pathways

Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate can be synthesized through various methods, typically involving the esterification of 5-bromo-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst. The compound is also capable of undergoing several types of chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.
  • Reduction Reactions : The ester group can be reduced to an alcohol using lithium aluminum hydride.
  • Oxidation Reactions : The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Organic Synthesis

This compound serves as a key intermediate in the synthesis of complex organic molecules. Its unique structural properties allow chemists to introduce specific functional groups and stereochemistry into target molecules efficiently. This versatility is crucial for developing novel compounds with tailored properties and enhanced biological activities .

Medicinal Chemistry

The compound has been investigated for its potential use in drug development. It acts as a precursor for pharmacologically active compounds, particularly in the synthesis of anti-inflammatory agents and other therapeutics. Research indicates that derivatives of this compound show enhanced efficacy in preclinical models, highlighting its importance in medicinal chemistry applications .

Agrochemicals

In agrochemical research, this compound is utilized as an intermediate for developing new pesticides and herbicides. Its ability to modify molecular structures facilitates the design of agrochemicals with improved efficacy and reduced environmental impact .

Case Study 1: Enzyme Interaction Studies

In biochemical assays, this compound has been tested for its interaction with specific enzymes. Studies demonstrated that it could significantly alter enzyme activity, providing insights into metabolic pathways and potential therapeutic targets .

Case Study 2: Synthesis of Antileishmaniasis Agents

Research reported the synthesis of derivatives based on this compound for developing antileishmaniasis drugs. These derivatives exhibited promising biological activity against Leishmania species, indicating the compound's potential in treating infectious diseases .

Comparison with Similar Compounds

Table 1: Brominated Derivatives Comparison

Compound Substituents Molecular Weight Key Reactivity
Target Compound 5-Br, 2-(2-methoxy-2-oxoethyl) 317.13 () Ester hydrolysis
Methyl 2-bromo-5-(1-bromo-...) 2-Br, 5-(1-Br-2-methoxy-2-oxoethyl) 377.02 Radical bromination
Methyl 5-bromo-2-(bromomethyl)... 5-Br, 2-BrCH2, 4-F 325.96 SN2 substitution

Amino-Substituted Analogs

  • Methyl 5-Bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate (33) (): Structure: Cyclohexylamino group at the 2-position. Spectral Data: HR-MS confirms molecular weight (m/z 413.05), distinct from the target compound’s 317.13 ().
  • Methyl 5-bromo-2-[(4-methoxybenzyl)amino]benzoate (): Structure: 4-Methoxybenzylamino substituent. Applications: The methoxy group may enhance lipophilicity, impacting bioavailability.

Key Insight: Amino-substituted analogs exhibit basicity and hydrogen-bond donor capacity, unlike the target compound’s ester-dominated polarity.

Crystallographic and Solid-State Properties

  • Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (): Crystal Packing: Molecules form chains via π-π stacking (P21/n space group). Comparison: The quinoline moiety introduces planar rigidity, contrasting with the target compound’s flexible oxoethyl group.
  • Methyl 5-bromo-2-hydroxybenzoate (): Crystal Structure: Monoclinic P21 space group with intramolecular hydrogen bonding. Impact: The hydroxyl group facilitates stronger intermolecular interactions than the methoxy group in the target compound.

Table 2: Crystallographic Data

Compound Space Group Key Interactions
Target Compound Not reported Likely ester-based dipole interactions
Methyl 5-bromo-2-hydroxybenzoate P21 O-H⋯O hydrogen bonds
Quinoline derivative () P21/n π-π stacking

Biological Activity

Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 5-bromobenzoic acid with chloroacetic acid derivatives in the presence of a suitable solvent such as DMF. The reaction typically yields the desired ester with good purity and yield, facilitating further biological evaluations.

Biological Activity

1. Antimicrobial Activity:
this compound has demonstrated promising antimicrobial properties. In various studies, it has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (µg/mL)
E. coli4.69
S. aureus5.64
C. albicans16.69
P. aeruginosa11.29

These results suggest that the compound exhibits moderate to strong activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Effects:
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the activation of microglia and mast cells, which are critical in mediating inflammatory responses . In vivo studies have demonstrated that this compound can attenuate pain associated with inflammatory conditions, suggesting its potential utility in pain management therapies.

3. Mechanism of Action:
The biological activity of this compound is believed to be mediated through its interaction with specific receptors involved in pain modulation, particularly the lysophosphatidic acid receptor (LPA5). This receptor is implicated in several pathological conditions, including neuropathic pain and inflammation . The compound's ability to act as an antagonist at LPA5 has been confirmed through calcium mobilization assays.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituents: The presence of methoxy groups at specific positions on the aromatic ring enhances receptor binding and activity.
  • Bromine Substitution: The bromine atom at the 5-position appears to play a significant role in modulating the compound's overall efficacy against microbial strains and its anti-inflammatory effects.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Pain Management Study: In a controlled study involving mice subjected to nerve injury, administration of this compound resulted in significant reductions in cold allodynia and inflammatory pain responses compared to control groups .
  • Antimicrobial Efficacy Assessment: A series of experiments conducted on various bacterial strains revealed that this compound effectively inhibited growth at low concentrations, demonstrating its potential as a therapeutic agent against resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-bromo-2-(2-methoxy-2-oxoethyl)benzoate, and what reagents/conditions are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. Key steps include:

  • Bromoacetyl Group Introduction : Reacting methyl 2-(benzyloxy)benzoate derivatives with bromoacetyl bromide under anhydrous conditions (e.g., THF, 0°C to room temperature) .

  • Esterification : Using methoxycarbonyl chloride in the presence of a base (e.g., triethylamine) to install the methoxy-2-oxoethyl group.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating the product.

  • Critical Reagents : Lithium aluminum hydride (LiAlH4) for selective reductions and potassium permanganate (KMnO4) for controlled oxidations .

    • Data Table : Common Reaction Conditions
StepReagents/ConditionsYield (%)
Bromoacetyl AdditionBromoacetyl bromide, THF, 0°C–RT65–75
EsterificationMethoxycarbonyl chloride, Et3N70–80
ReductionLiAlH4, dry ether50–60

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm the ester groups (δ ~3.8–3.9 ppm for methoxy protons) and bromoacetyl moiety (δ ~4.3–4.5 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HR-MS) validates the molecular ion peak at m/z 317.13 (C12H13BrO5<sup>+</sup>) .
  • Infrared (IR) Spectroscopy : Strong peaks at ~1720 cm<sup>−1</sup> (ester C=O) and ~1650 cm<sup>−1</sup> (ketone C=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallography results for this compound?

  • Methodological Answer :

  • X-ray Refinement : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve ambiguities in bond angles or torsional strain. For example, non-coplanar aromatic systems may require twinning corrections .
  • Dynamic NMR Analysis : Variable-temperature NMR can explain unexpected splitting due to conformational flexibility (e.g., rotation of the methoxy-2-oxoethyl group) .
  • Case Study : In crystal structure (I) (P21/n space group), π–π stacking interactions caused shifts in NMR signals; reconciling these required comparing experimental data with computed chemical shifts (DFT) .

Q. What strategies mitigate side reactions during nucleophilic substitution at the bromine site?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity while minimizing hydrolysis.
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
  • Temperature Control : Substitutions with amines proceed at 50–60°C, but higher temperatures (>80°C) risk ester group cleavage .
  • Byproduct Analysis : LC-MS monitoring identifies intermediates like de-brominated products, guiding reaction quenching .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : The electron-withdrawing ester and bromo groups activate the benzene ring for Suzuki-Miyaura coupling. Computed Fukui indices indicate higher electrophilicity at the C-5 bromine position .
  • Experimental Validation : Pd(PPh3)4-catalyzed coupling with arylboronic acids yields biaryl derivatives (80–90% efficiency) .
  • Challenges : Steric hindrance from the methoxy-2-oxoethyl group requires bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Application-Oriented Questions

Q. What are the methodological considerations for evaluating the compound’s biological activity in anticancer assays?

  • Methodological Answer :

  • In-Vitro Models : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination. The bromoacetyl moiety enhances DNA alkylation potential, but solubility issues require DMSO carriers (<0.1% v/v) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., iodo or fluoro substitutions) to assess halogen-dependent cytotoxicity .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) identifies esterase-mediated hydrolysis as a key degradation pathway .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • pH-Dependent Studies :
  • Acidic Conditions (pH < 3) : Ester hydrolysis dominates, producing 5-bromo-2-(2-methoxy-2-oxoethyl)benzoic acid (confirmed by LC-MS) .
  • Basic Conditions (pH > 10) : Bromine displacement competes with hydrolysis, requiring controlled NaOH concentrations (0.1–1.0 M) to isolate products .
  • Controlled Experiments : Use deuterated solvents (D2O/CD3OD) to track real-time degradation via <sup>1</sup>H NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.